Burnettramic acid A aglycone
Description
Context of Natural Product Discovery and Significance of Fungal Metabolites
The search for novel therapeutic agents has consistently turned to the natural world, with fungi emerging as a particularly prolific source of groundbreaking medicines. mdpi.comfrontiersin.org The discovery of penicillin from Penicillium notatum marked a pivotal moment, establishing microbial natural products as a cornerstone of drug discovery. researchgate.net Fungi produce a vast arsenal (B13267) of secondary metabolites, which are organic compounds not directly involved in normal growth but that serve purposes such as defense, competition, and communication. ornl.govoatext.com These metabolites, honed by evolution for specific biological functions, exhibit immense structural diversity and potent bioactivities, making them an invaluable resource for pharmaceutical development. frontiersin.orgresearchgate.net
Historically, fungal metabolites have yielded some of the most important drugs for treating chronic conditions, including antibiotics like penicillin, cholesterol-lowering statins, and immunosuppressants such as mycophenolic acid. mdpi.com The genus Aspergillus, in particular, is well-studied for its production of secondary metabolites with therapeutic potential, including antibiotic and anticancer properties. oatext.com Modern research continues to tap into this reservoir, employing advanced techniques like mass spectrometry and genome sequencing to uncover previously hidden biosynthetic gene clusters and identify novel compounds. mdpi.comoatext.com This ongoing exploration highlights the fact that genetically distinct populations within the same fungal species can produce unique sets of secondary metabolites, suggesting that much of nature's chemical diversity remains to be discovered. ornl.gov
Overview of Pyrrolizidinedione and Tetramic Acid Derivatives in Bioactive Compounds
Within the vast catalog of fungal metabolites, compounds featuring a tetramic acid core represent a significant and growing family. frontiersin.orgnih.gov Tetramic acids, characterized by a pyrrolidine-2,4-dione (B1332186) ring system, are isolated from a wide range of organisms, including bacteria, sponges, and especially fungi. frontiersin.orgnih.gov These molecules and their derivatives are known for their remarkable diversity of biological activities, which include antitumor, antiviral, antibacterial, and antifungal properties. frontiersin.orgnih.gov Fungi of the Aspergillus and Penicillium genera are notable producers of these compounds. frontiersin.org
Burnettramic acid A aglycone belongs to a rare subclass that features a pyrrolizidinedione moiety. toku-e.comresearchgate.net This structure is formed biosynthetically through the fusion of a tetramic acid with hydroxyproline, creating a distinctive bicyclic system. researchgate.net The burnettramic acids are synthesized by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway. researchgate.netresearchgate.net
This compound is the core structure of burnettramic acid A, a natural product isolated from the Australian fungus Aspergillus burnettii. toku-e.comtargetmol.comcaymanchem.com The parent compound, burnettramic acid A, possesses a rare bolaamphiphilic scaffold where a β-d-mannose sugar is linked to the pyrrolizidinedione unit via a long 26-carbon chain. toku-e.comresearchgate.net The aglycone is this same molecule but without the mannose sugar. toku-e.comtargetmol.com The enantioselective total synthesis of the aglycone was crucial in confirming the revised structure of the parent natural product. researchgate.netoup.comnih.gov While the glycosylated form (Burnettramic acid A) shows potent antifungal and antibacterial activity, the aglycone lacks these properties, demonstrating the critical role of the sugar moiety for that specific bioactivity. toku-e.com However, the aglycone retains cytotoxic activity against certain cancer cell lines. toku-e.comtargetmol.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2396676-46-1 | caymanchem.combiosynth.com |
| Molecular Formula | C₃₅H₆₁NO₇ | caymanchem.combiosynth.com |
| Molecular Weight | 607.9 g/mol | caymanchem.combiosynth.com |
| Natural Source | Aspergillus burnettii | caymanchem.commedchemexpress.com |
Table 2: Comparative Bioactivity of Burnettramic Acid A and its Aglycone
| Compound | Target | Activity (IC₅₀) | Source |
| Burnettramic Acid A | Candida albicans | 0.5 µg/mL | toku-e.com |
| Saccharomyces cerevisiae | 0.2 µg/mL | toku-e.com | |
| Bacillus subtilis | 2.3 µg/mL | toku-e.com | |
| Staphylococcus aureus | 5.9 µg/mL | toku-e.com | |
| Murine Myeloma (NS-1) | 13.8 µg/mL | toku-e.com | |
| This compound | Murine Myeloma (NS-1) | 8.4 µg/mL | targetmol.comcaymanchem.com |
| Neonatal Foreskin Fibroblasts | >100 µg/mL | targetmol.comcaymanchem.com |
Structure
2D Structure
Properties
IUPAC Name |
(2Z,6R,8S)-6-hydroxy-2-[(E,2S,4R,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethylhexacos-12-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61NO7/c1-26(23-27(2)33(41)32-34(42)31-24-30(40)25-36(31)35(32)43)17-12-8-5-3-4-6-9-13-18-28(38)20-16-21-29(39)19-14-10-7-11-15-22-37/h9,13,26-31,37-41H,3-8,10-12,14-25H2,1-2H3/b13-9+,33-32-/t26-,27+,28+,29-,30-,31+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDKRVVXVFPDKH-ODPYIYSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCC=CCC(CCCC(CCCCCCCO)O)O)CC(C)C(=C1C(=O)C2CC(CN2C1=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCCCC/C=C/C[C@@H](CCC[C@@H](CCCCCCCO)O)O)C[C@H](C)/C(=C/1\C(=O)[C@@H]2C[C@H](CN2C1=O)O)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Structural Elucidation of Burnettramic Acid a Aglycone
Fungal Source Identification and Cultivation Methodologies
Burnettramic acid A and its corresponding aglycone were first identified as metabolites produced by Aspergillus burnettii, a novel fungal species isolated from soil in peanut-growing regions of Australia. acs.orgmedchemexpress.combioaustralis.com This fungus has proven to be a prolific source of these compounds, which are predominantly produced when cultured on media such as Potato Dextrose Agar (PDA) and rice-based fermentation medium. researchgate.netmdpi.com
Interestingly, the production of burnettramic acids is not exclusive to a single species or environment. These metabolites have also been discovered from the co-cultivation of two distinct marine-derived fungal strains, Aspergillus versicolor IMB17-055 and Aspergillus chevalieri IMB18-208. acs.orgnih.govresearchgate.netacs.org This co-culturing strategy induced the expression of biosynthetic pathways that were silent when the fungi were grown individually. researchgate.net Furthermore, Aspergillus versicolor PS108-62, a strain isolated from Arctic deep-sea sediments, was also found to produce burnettramic acid A, highlighting the diverse ecological niches harboring fungi with the genetic blueprint for its synthesis. mdpi.com To further investigate its biosynthesis, the identified gene cluster was successfully expressed in a heterologous host, Aspergillus nidulans, confirming the genetic origins of the compound. acs.orgbioaustralis.comnih.gov
Isolation and Purification Techniques for the Aglycone Moiety
The isolation of Burnettramic acid A aglycone typically occurs alongside its glycosylated parent compound, Burnettramic acid A. The initial step involves large-scale cultivation of the producing fungus, followed by extraction of the culture medium and mycelia using organic solvents like methanol (B129727) or ethyl acetate (B1210297). researchgate.netnih.gov
The resulting crude extract, a complex mixture of various metabolites, is then subjected to a series of chromatographic purification steps. A common strategy involves an initial fractionation using techniques like Solid Phase Extraction (SPE) or flash chromatography over a reversed-phase (RP-C18) silica (B1680970) gel column. researchgate.netresearchgate.net This process separates compounds based on their polarity, with a gradient of solvents such as methanol and water used to elute the fractions. researchgate.net The fractions containing the desired compounds are identified via analytical methods and undergo further purification, often using High-Performance Liquid Chromatography (HPLC), to yield the pure aglycone and its parent glycoside. researchgate.netlancetechltd.com
Table 1: General Chromatography Techniques Used in Purification
| Technique | Stationary Phase | Purpose |
|---|---|---|
| Flash Chromatography | Reversed-Phase (RP-C18) | Initial fractionation of crude extract |
| Solid Phase Extraction (SPE) | Varies | Fractionation and sample clean-up |
Advanced Spectroscopic Methods for Structural Assignment
Determining the planar structure of the this compound required the application of sophisticated spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to establish the precise molecular formula of the parent compound and its aglycone. researchgate.netacs.org
The primary tool for elucidating the complex carbon skeleton and the placement of functional groups was Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments was necessary to piece together the connectivity of the atoms within the molecule. researchgate.netacs.org The initial structural proposal for burnettramic acid A was later revised based on a careful reinterpretation of this extensive NMR data. acs.orgnih.govimb.com.cn The final structure of the aglycone was unequivocally confirmed through the enantioselective total synthesis of the molecule and the subsequent comparison of its NMR data with that of the natural product, which showed excellent agreement. researchgate.net
Table 2: Key Spectroscopic Data for Structural Elucidation
| Spectroscopic Method | Information Obtained |
|---|---|
| HRESIMS | Determination of elemental composition and molecular formula. |
| ¹H NMR | Provides information about the chemical environment of hydrogen atoms. |
| ¹³C NMR | Provides information about the carbon framework of the molecule. |
Stereochemical Analysis and Absolute Configuration Determination
Defining the precise three-dimensional arrangement of atoms, or stereochemistry, of the this compound was a significant challenge due to its multiple stereocenters. Researchers employed a multifaceted approach to assign the absolute configuration. acs.org
Chemical derivatization techniques, including the formation of Mosher esters, were utilized to determine the configuration of specific hydroxyl groups along the long alkyl chain. acs.orgnih.govresearchgate.net Additionally, Marfey's analysis was applied to determine the stereochemistry of the proline-derived pyrrolizidinedione unit. acs.orgnih.govresearchgate.net
These experimental results were further corroborated by computational methods. Density Functional Theory (DFT) calculations were used to predict the NMR chemical shifts and the Electronic Circular Dichroism (ECD) spectra for possible stereoisomers. acs.orgresearchgate.netimb.com.cn By comparing the calculated data with the experimental spectra, the most likely absolute configuration was identified. researchgate.net The ultimate proof of the assigned stereochemistry came from the successful enantioselective total synthesis of the aglycone, which produced a single stereoisomer whose spectroscopic data matched the natural product perfectly. researchgate.netglycoscience.ru
Elucidation of the Biosynthetic Pathway of Burnettramic Acid a Aglycone
Identification and Characterization of the bua Biosynthetic Gene Cluster
The journey to understand the formation of burnettramic acid A aglycone began with the identification of the responsible biosynthetic gene cluster (BGC), designated as bua. researchgate.net Through comparative genomics, researchers pinpointed a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster in Aspergillus burnettii. researchgate.netacs.org Initial analysis of a fragmented genome assembly of A. burnettii revealed a short segment of the bua cluster containing the genes buaA and buaE, which encode a hybrid PKS-NRPS and a proline hydroxylase, respectively. biorxiv.orgbiorxiv.org
Further investigation and comparison with homologous clusters in other species, such as Aspergillus alliaceus, allowed for the reconstruction of the complete bua BGC. biorxiv.org This comprehensive analysis revealed a collection of genes predicted to be involved in the biosynthesis of the burnettramic acids. biorxiv.org The identification of this gene cluster was a critical first step, providing a genetic roadmap for dissecting the enzymatic machinery involved in the construction of the this compound. researchgate.netnih.govfrontiersin.orgplos.org
| Gene | Predicted Function | Organism |
| buaA | Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) | Aspergillus burnettii, Petromyces alliaceus |
| buaB | Glycosyltransferase | Aspergillus burnettii |
| buaC | Trans-enoyl Reductase | Aspergillus burnettii, Petromyces alliaceus |
| buaD | Cytochrome P450 Monooxygenase | Aspergillus burnettii, Petromyces alliaceus |
| buaE | Proline Hydroxylase | Aspergillus burnettii, Petromyces alliaceus |
| buaG | Cytochrome P450 Monooxygenase | Aspergillus burnettii, Petromyces alliaceus |
Functional Annotation of Key Biosynthetic Enzymes
With the bua gene cluster identified, the next crucial step was to determine the specific roles of the key enzymes encoded within it. This functional annotation provides a detailed understanding of the catalytic steps that assemble the this compound.
Role of Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) BuaA
The cornerstone of the biosynthetic pathway is the megaenzyme BuaA, a hybrid PKS-NRPS. researchgate.netuniprot.org This enzyme is responsible for constructing the highly reduced polyketide chain and incorporating the amino acid precursor. uniprot.org The PKS portion of BuaA iteratively adds extender units to build the long carbon chain, while the NRPS module specifically activates and incorporates proline. uniprot.org A key domain within BuaA, the condensation (C) domain, catalyzes the formation of an amide bond between the elongated polyketide chain and the activated proline derivative. uniprot.org The final step catalyzed by BuaA involves a reductase (R) domain, which releases the nascent polyketide-peptide through a Dieckmann condensation, ultimately forming the tetramic acid fused to the hydroxyproline, which generates the characteristic bicyclic pyrrolidinedione moiety. uniprot.orgnih.gov
Involvement of Proline Hydroxylase BuaE in Pyrrolizidine Formation
A critical modification to the proline building block is carried out by the enzyme BuaE, a proline hydroxylase. uniprot.orgnih.gov The biosynthesis of burnettramic acids initiates with the hydroxylation of proline by BuaE to produce 4-hydroxyproline (B1632879). uniprot.org This hydroxylation is a pivotal step, as the resulting hydroxyl group is essential for the subsequent cyclization reactions that form the pyrrolizidinedione scaffold. uniprot.org The action of BuaE highlights the importance of tailoring enzymes in generating structural diversity in natural products.
Contribution of Trans-Enoyl Reductase BuaC and Cytochrome P450 Monooxygenases BuaD/BuaG
The formation of the highly reduced polyketide backbone is a collaborative effort between the PKS domains of BuaA and a discrete trans-enoyl reductase, BuaC. uniprot.orgwikipedia.org BuaC works in conjunction with BuaA to reduce the double bonds formed during the polyketide chain elongation, leading to a saturated carbon chain. uniprot.org
Further modifications to the polyketide chain are performed by the cytochrome P450 monooxygenases, BuaD and BuaG. uniprot.orguniprot.org These enzymes are proposed to be responsible for the multiple hydroxylations observed on the polyketide chain and at its terminus. uniprot.orguniprot.org Interestingly, in a heterologous expression system, BuaD did not appear to be essential for the production of the aglycone, suggesting that BuaG might be a multifunctional P450 enzyme capable of carrying out multiple oxidation steps. uniprot.orguniprot.org It is also possible that some of the secondary alcohols on the polyketide chain could have an acetate (B1210297) origin. uniprot.orguniprot.org
Mechanistic Insights into the Formation of the Pyrrolizidinedione Scaffold
The construction of the distinctive pyrrolizidinedione scaffold of this compound is a fascinating example of enzymatic catalysis. The proposed mechanism begins with the BuaE-catalyzed hydroxylation of proline to 4-hydroxyproline. uniprot.org This modified amino acid is then activated and loaded onto the NRPS module of BuaA. uniprot.org
The PKS portion of BuaA synthesizes a long, highly reduced polyketide chain, which is then transferred to the NRPS module and linked to the 4-hydroxyproline via an amide bond formed by the condensation domain. uniprot.org The final and most crucial step is the release and cyclization of the polyketide-peptide intermediate. This is accomplished by the reductase (R) domain of BuaA, which catalyzes an intramolecular Dieckmann condensation. uniprot.org This reaction results in the formation of the tetramic acid ring, which is fused to the hydroxyproline, thereby creating the bicyclic pyrrolizidinedione core of the aglycone. uniprot.org
Heterologous Expression Systems for Pathway Reconstitution and Validation
To confirm the function of the bua gene cluster and its constituent enzymes, researchers have employed heterologous expression systems. researchgate.netacs.orgwikipedia.org This powerful technique involves transferring the biosynthetic genes from the native producer, Aspergillus burnettii, into a more genetically tractable host organism, such as Aspergillus nidulans. researchgate.netacs.orgnih.govscispace.commdpi.com
Synthetic Chemical Approaches to Burnettramic Acid a Aglycone
Strategic Retrosynthetic Disconnections for the Aglycone Framework
The enantioselective total synthesis of the burnettramic acid A aglycone has been achieved through a convergent strategy. researchgate.netnih.govoup.comoup.comoup.com The primary retrosynthetic analysis involves disconnecting the aglycone (3) at the C-acylation site, separating the bicyclic tetramic acid derivative (5) from the long-chain carboxylic acid (4). oup.comoup.com This approach allows for the independent synthesis of these two key fragments, which are then coupled in a later step.
Further disconnection of the long-chain carboxylic acid (4) reveals a strategy centered on a sulfone intermediate (6). oup.comoup.com This intermediate is designed to undergo a reductive process to remove the sulfonyl group while concurrently establishing the correct stereochemistry of the E-double bond. oup.comoup.com The acetylenic sulfone (6) is envisioned to be assembled through the alkylation of a smaller sulfone (7) with an epoxide (8). oup.comoup.com The sulfone (7) itself can be prepared from the coupling of methyl phenyl sulfone and another epoxide (9). oup.comoup.com

Enantioselective Total Synthesis Methodologies
The successful synthesis of the this compound relies on a series of carefully orchestrated enantioselective reactions to install the multiple stereocenters present in the molecule.
Asymmetric Alkylation Strategies in Pyrrolizidinedione Synthesis
A critical aspect of the synthesis is the construction of the chiral pyrrolizidinedione core. This is achieved through two key asymmetric alkylation steps. researchgate.netnih.govoup.com Chiral auxiliaries derived from (R)-phenylalaninol and (R)-prolinol are employed to direct the stereochemical outcome of these alkylations, ensuring the formation of the desired stereoisomers. oup.com These methods provide a reliable means of establishing the correct absolute configuration of the bicyclic system.
Coupling Reactions and Epoxide Chemistry
The assembly of the long acyl chain involves a crucial coupling reaction between an acetylide intermediate and (S)-epichlorohydrin. researchgate.netnih.govoup.comoup.com This reaction, followed by a tetra-n-butylammonium fluoride (B91410) (TBAF)-induced epoxide ring formation, efficiently constructs a key acetylenic epoxide intermediate in a one-pot process. oup.com The use of epoxides as electrophiles is a recurring theme, enabling the controlled elongation and functionalization of the carbon chain.
Reductive Transformations and Protecting Group Manipulations (e.g., Birch Reduction)
A pivotal step in the final stages of the synthesis is a Birch reduction. researchgate.netnih.govoup.com This powerful dissolving metal reduction simultaneously accomplishes three crucial transformations: desulfonylation, semi-reduction of a triple bond to an E-double bond, and the removal of a benzyl (B1604629) protecting group. oup.com This concurrent transformation streamlines the synthesis and efficiently delivers a key advanced intermediate.
Spectroscopic Characterization of Synthetic Intermediates and Final Aglycone
The structural integrity of the synthetic this compound and all preceding intermediates was rigorously confirmed through comprehensive spectroscopic analysis. The 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of the synthetic aglycone were in good agreement with those of the naturally occurring compound. researchgate.netnih.govoup.comoup.com This spectroscopic correlation, in conjunction with previously established stereochemical assignments of the sugar moiety, definitively confirmed the revised structure of burnettramic acid A. researchgate.netnih.govoup.com
| Compound | Key Spectroscopic Data |
| This compound | ¹H and ¹³C NMR spectra consistent with the natural product. researchgate.netnih.govoup.comoup.com |
| Synthetic Intermediates | Characterized by appropriate spectroscopic methods at each stage. |
Biological Activity and Mechanistic Studies of Burnettramic Acid a Aglycone
Assessment of Anticancer Activity in Select Cellular Models
Burnettramic acid A aglycone has been evaluated for its anticancer properties in various cell lines. It has demonstrated cytotoxic effects against murine myeloma NS-1 cells with an IC50 value of 8.4 µg/ml. targetmol.com Notably, the compound showed selectivity, as it was not cytotoxic to neonatal foreskin fibroblasts at concentrations up to 100 µg/ml. targetmol.comtargetmol.com This suggests a potential therapeutic window for its anticancer effects. Further research has highlighted the general cytotoxic activities of the burnettramic acid class of compounds. uniprot.orguniprot.org
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Organism | Cell Type | IC50 | Citation |
|---|---|---|---|---|
| NS-1 | Murine | Myeloma | 8.4 µg/ml | targetmol.com |
| Neonatal Foreskin Fibroblasts | Human | Fibroblast | > 100 µg/ml | targetmol.comtargetmol.com |
Investigations into Potential Antibacterial Effects
While the primary focus of research has been on the antifungal and anticancer activities of burnettramic acids, some investigations into their antibacterial effects have been conducted. The broader class of burnettramic acids has been noted to display antibacterial activities. uniprot.orguniprot.org For instance, crude extracts from Aspergillus burnettii, the source of burnettramic acids, have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. researchgate.net However, detailed studies specifically delineating the antibacterial spectrum of this compound are less common in the available literature.
Elucidation of Molecular Targets and Downstream Signaling Pathways
The molecular mechanisms underlying the biological activities of this compound are an area of ongoing investigation. It is suggested that its mode of action involves the inhibition of specific enzymes or pathways, which contributes to its potential therapeutic properties. The mechanism is thought to be primarily through the modulation of key cellular pathways, which can lead to the suppression of molecular targets involved in disease progression. For the parent compound, Burnettramic acid A, the biosynthesis involves a complex interplay of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and other enzymes. researchgate.netacs.org Understanding this biosynthesis provides clues to the core structure responsible for its bioactivity.
Structure-Activity Relationship (SAR) Investigations for Aglycone Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of natural products. For the burnettramic acid family, the enantioselective total synthesis of the aglycone of Burnettramic acid A has been achieved. nih.gov This synthetic route provides a platform for creating various analogs to explore how modifications to the chemical structure impact biological activity. researchgate.netnih.gov The core pyrrolizidinedione ring system and the long acyl chain are key structural features. researchgate.net SAR studies would likely focus on modifications to these parts of the molecule to enhance potency and selectivity for antifungal or anticancer applications.
Concluding Remarks and Future Research Perspectives
Current Understanding and Gaps in Knowledge
The burnettramic acids are a novel class of antibiotics featuring a rare bolaamphiphilic structure, which consists of a β-d-mannose unit connected to a pyrrolizidinedione headgroup via a long 26-carbon chain. researchgate.netbioaustralis.com The aglycone is the core polyketide-amino acid hybrid structure, lacking the mannose sugar. Initial studies have successfully identified the hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster, named the bua cluster, responsible for its production in Aspergillus burnettii. researchgate.netwur.nl Heterologous expression of this cluster has confirmed its role in producing the aglycone and its glycosylated counterpart. researchgate.netmdpi.comnih.gov
Despite this progress, significant knowledge gaps persist. The precise catalytic mechanisms of several tailoring enzymes within the bua cluster, particularly the P450 monooxygenases responsible for multiple hydroxylations of the polyketide chain, are not fully understood. nih.govnih.gov While the core PKS-NRPS (BuaA) and a proline hydroxylase (BuaE) have been identified, the exact sequence of events, including the timing of hydroxylation and the release mechanism from the megasynthase, requires further clarification. wur.nlnih.gov Furthermore, the full spectrum of biological activity for the aglycone itself, distinct from the glycosylated burnettramic acids, is not yet comprehensively profiled, and its specific molecular targets remain elusive.
Prospects for Biosynthetic Engineering and Analog Production
The identification of the bua biosynthetic gene cluster opens up significant opportunities for biosynthetic engineering and the generation of novel analogues. researchgate.netmdpi.com By manipulating the genes within this cluster, it is possible to create "unnatural" natural products with potentially improved properties. mdpi.com
Future research will likely focus on several key areas of metabolic engineering. The modular nature of the PKS-NRPS system is a prime target for modification. Altering the acyltransferase (AT) domain of the PKS module could lead to the incorporation of different starter units, varying the length and branching of the lipid-like chain. Similarly, modifying the adenylation (A) domain of the NRPS module could enable the incorporation of amino acids other than proline, leading to diverse heterocyclic headgroups. nih.gov The tailoring enzymes, such as the P450s (BuaD, BuaG) and the glycosyltransferase (BuaB), are also key targets. nih.gov Knocking out or swapping these enzymes could produce aglycones with different hydroxylation patterns or alter the attached sugar moiety, respectively. nih.govnih.gov Such modifications could profoundly impact the compound's solubility, stability, and biological activity.
Table 1: Potential Biosynthetic Engineering Strategies for Burnettramic Acid Analog Production
| Genetic Target | Engineering Strategy | Predicted Outcome |
|---|---|---|
| BuaA (PKS-NRPS) | Domain swapping (e.g., AT, A domains) | Generation of analogs with varied acyl chains and amino acid headgroups. |
| BuaG (P450) | Gene knockout or replacement | Production of aglycones with fewer or different hydroxylation patterns. |
| BuaB (Glycosyltransferase) | Gene knockout or replacement with other glycosyltransferases | Production of the aglycone exclusively or novel glycosylated variants. |
| Promoter Engineering | Replacement of native promoters in the bua cluster | Increased production yields in the native or a heterologous host. nih.gov |
Development of Novel Synthetic Routes
The chemical complexity of the Burnettramic acid A aglycone presents a considerable challenge for total synthesis. psu.edu An enantioselective total synthesis has been achieved in a 14-step sequence, confirming the structure of the natural product. nih.govoup.com Key steps in this synthesis included asymmetric alkylations and a Birch reduction. nih.govresearchgate.net However, this and other synthetic approaches highlight the difficulties in constructing the densely functionalized and stereochemically rich core. acs.orgacs.org
Future efforts in synthetic chemistry should aim to develop more convergent and efficient routes. researchgate.net A significant challenge lies in the stereocontrolled installation of multiple hydroxyl groups along the long carbon chain. psu.edu Novel strategies could explore cascade reactions to assemble the polycyclic core in a single step or employ advanced catalytic methods for C-H functionalization to install hydroxyl groups on a pre-formed backbone, bypassing traditional protecting group manipulations. researchgate.netmdpi.com The development of a more streamlined synthesis is not only an academic challenge but is also crucial for producing sufficient quantities of the aglycone and its analogues for detailed biological evaluation. acs.org
Future Directions in Biological Mechanism Elucidation
While Burnettramic acid A shows potent antifungal activity, comparable to the clinical drug amphotericin B against Candida albicans, the precise mechanism of action for its aglycone is not yet known. researchgate.netresearchgate.net Elucidating this mechanism is a top priority for future research, as it could reveal novel antifungal targets and pathways.
A multi-pronged approach integrating chemical biology, proteomics, and transcriptomics will be essential. Affinity-based protein profiling, using a tagged version of the aglycone as a probe, could identify its direct cellular binding partners. Transcriptomic and proteomic analyses of fungal cells treated with the aglycone would reveal downstream effects on gene and protein expression, providing clues about the pathways it perturbs. frontiersin.org Investigating its effects on fungal cell wall integrity, membrane potential, and key metabolic processes will help to narrow down the potential modes of action. Understanding whether it acts on a novel target would be particularly valuable in the search for new antifungals that can overcome existing resistance mechanisms. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Burnettramic acid A |
| This compound |
Q & A
Q. How can researchers confirm the identity and purity of Burnettramic acid A aglycone in natural extracts?
- Methodological Answer : Use HPLC with retention time comparisons against standards (e.g., this compound standard at ~9 minutes ) and NMR spectroscopy to verify structural integrity. Purity is assessed by peak integration in HPLC chromatograms, with impurities identified via anomalous retention times (e.g., peaks at ~7–8 minutes for glycosylated derivatives ). Ensure experimental reproducibility by cross-referencing synthetic aglycone data (e.g., ¹H/¹³C NMR spectral matches ).
Q. What are the key structural features distinguishing this compound from its glycosylated form?
- Methodological Answer : The aglycone lacks the terminal mannosyl group present in Burnettramic acid A. Structural confirmation requires mass spectrometry (e.g., molecular weight of 607.9 Da for the aglycone vs. 999.9 Da for the glycosylated form ) and hydrolysis experiments to cleave glycosidic bonds. Comparative NMR analysis of synthetic and natural aglycone derivatives can resolve ambiguities in stereochemistry .
Q. What methodological considerations are critical for assessing the biological activity of this compound?
- Methodological Answer :
- Cell line selection : Use NS-1 murine myeloma cells for cytotoxicity assays (IC50 = 8.4–13.8 µg/ml ) and neonatal foreskin fibroblasts as negative controls (IC50 > 100 µg/ml ).
- Dose-response curves : Validate activity thresholds with triplicate experiments and statistical analysis (e.g., Student’s t-test).
- Solubility optimization : Use DMSO or ethanol for in vitro studies, ensuring solvent concentrations ≤0.1% to avoid cytotoxicity artifacts.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported cytotoxicity data for this compound?
- Methodological Answer : Discrepancies (e.g., IC50 = 8.4 µg/ml vs. 13.8 µg/ml ) may arise from:
- Cell passage number : Higher passage numbers can reduce sensitivity.
- Assay conditions : Standardize incubation time (e.g., 48–72 hours) and serum-free media during treatment.
- Compound stability : Pre-test aglycone stability in culture media via LC-MS to rule out degradation.
Q. What synthetic challenges exist in achieving enantioselective synthesis of this compound?
- Methodological Answer : Key hurdles include:
- Asymmetric alkylation : Optimize reaction conditions (e.g., chiral ligands, temperature) to control stereochemistry during pyrrolizidinedione formation .
- Multi-step desulfonylation : Use Birch reduction to concurrently desulfonylate, semi-reduce triple bonds, and debenzylate in one pot .
- Scalability : Monitor reaction intermediates via TLC and HPLC to minimize side products during the 14-step synthesis .
Q. How can researchers evaluate the stability of this compound under physiological conditions?
- Methodological Answer :
- pH stability : Incubate aglycone in buffers (pH 2–9) and analyze degradation via HPLC.
- Temperature sensitivity : Perform accelerated stability studies (e.g., 40°C/75% RH) over 1–4 weeks.
- Metabolite profiling : Use LC-HRMS to identify oxidation or hydrolysis products in simulated gastric/intestinal fluids.
Data Contradiction Analysis
Key Research Gaps and Future Directions
- Mechanistic studies : Elucidate the aglycone’s molecular targets via proteomics or CRISPR screens.
- In vivo models : Assess pharmacokinetics (e.g., bioavailability, half-life) in murine models, referencing quercetin aglycone absorption paradigms .
- Structure-activity relationships : Synthesize analogs to identify critical functional groups (e.g., acyl chain length ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
